Methyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate

Description

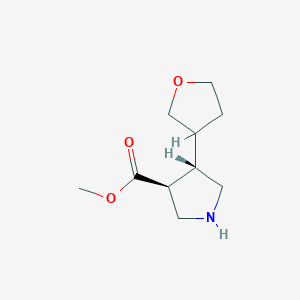

Methyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative characterized by a tetrahydrofuran (oxolane) substituent at the 4-position of the pyrrolidine ring and a methyl ester group at the 3-position.

Properties

IUPAC Name |

methyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h7-9,11H,2-6H2,1H3/t7?,8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULGDKIBEMDLNJQ-SXNZSPLWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2CCOC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and oxolane derivatives.

Reaction Conditions: The key steps involve the formation of the pyrrolidine ring and the introduction of the oxolane moiety. This can be achieved through a series of reactions including cyclization, esterification, and stereoselective synthesis to ensure the correct (3S,4S) configuration.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective purification processes.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The oxolan-3-yl group in the target compound introduces a cyclic ether moiety, distinct from aromatic (e.g., phenyl, indolyl) or electron-withdrawing (e.g., trifluoromethyl) groups in analogs. This may enhance solubility compared to hydrophobic aryl substituents .

- Stereochemical Impact : The (3S,4S) configuration contrasts with racemic mixtures (e.g., (±)-(3R,4S) derivatives in ), which could affect chiral recognition in biological systems .

- Synthetic Efficiency : Yields for pyrrolidine derivatives vary widely (49–96%), with purity influenced by substituent complexity. Ureido-linked analogs (e.g., compound 14{6,5}) achieve >99% purity via optimized chromatography .

Functional Group and Bioactivity Trends

- Ester vs. Carboxylic Acid : Methyl esters (e.g., target compound) are typically prodrug forms, whereas carboxylic acids (e.g., compound 14{6,5}) may directly engage in hydrogen bonding with targets. For example, ureido-linked carboxylic acids in exhibit antitumor activity via kinase inhibition .

- Electron-Deficient Groups : The trifluoromethyl group in ’s analog enhances metabolic stability and lipophilicity, traits valuable in CNS-targeting drugs .

- Aromatic vs. Non-Aromatic Substituents: Indolyl and phenyl groups () promote π-π stacking in receptor binding, whereas oxolan-3-yl may confer conformational rigidity or polar surface area for solubility .

Pharmacological Potential and Limitations

While direct data for the target compound are absent, analogs with similar backbones demonstrate diverse activities:

- Antitumor Effects : Quinazoline-pyrrolidine hybrids () inhibit tyrosine kinases, suggesting the oxolan-3-yl derivative could be modified for similar applications .

- Sodium Channel Modulation : Pyrrolidine carboxylates are explored as sodium channel blockers, though substituent choice dictates potency and selectivity .

- Synthetic Challenges : High-yield syntheses (e.g., 96% for compound 15{1,4}) require precise control of stereochemistry and reaction conditions, which may be challenging for the oxolan-3-yl derivative due to its heterocyclic substituent .

Biological Activity

Methyl (3S,4S)-4-(oxolan-3-yl)pyrrolidine-3-carboxylate is a chiral compound classified as a pyrrolidine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic effects. The focus of this article is to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 2277629-61-3

- Molecular Formula : C10H17NO3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological responses.

Therapeutic Potential

Research indicates that this compound exhibits several promising therapeutic properties:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which may have implications for treating metabolic disorders.

- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated activity against various bacterial strains, indicating potential use in combating infections.

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

- Enzyme Inhibition Studies : In a study focusing on enzyme inhibition, this compound was found to inhibit the secretion of certain proteins involved in pathogenic processes. High concentrations (50 μM) resulted in approximately 50% inhibition, suggesting potential use in therapeutic applications targeting secretion systems .

- Antimicrobial Efficacy : Research conducted on various derivatives revealed that certain structural modifications enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited notable efficacy against E. coli and K. pneumoniae .

- Inflammation Models : Animal models treated with this compound showed a marked decrease in inflammatory cytokines compared to untreated controls, indicating its potential as an anti-inflammatory agent.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and stereochemistry, with emphasis on coupling constants (e.g., for pyrrolidine ring conformation) .

- Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities via exact mass analysis .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated in ethyl pyrrolidine carboxylate analogs .

How to address contradictions between spectroscopic data and computational models?

Advanced Research Focus

Discrepancies may arise from solvent effects, tautomerism, or conformational flexibility. Methodological solutions include:

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) affecting spectral assignments .

- DFT Calculations : Compare computed H/C chemical shifts (using software like Gaussian) with experimental data to validate structures .

- Isotopic Labeling : Use N or H labels to trace ambiguous signals in crowded spectra .

What strategies enable functionalization of the oxolan-3-yl group?

Advanced Research Focus

The oxolane ring can be modified via:

- Ring-Opening Reactions : Acid-catalyzed hydrolysis to generate diols, followed by re-functionalization (e.g., oxidation to ketones) .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to replace the oxolane moiety with aryl/heteroaryl groups .

- Protection-Deprotection : Use silyl ethers (e.g., TBS) to temporarily mask hydroxyl groups during multi-step syntheses .

How to design biological activity studies for this compound?

Advanced Research Focus

While specific bioactivity data are limited, general methodologies include:

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based assays, referencing pyrrolidine carboxylate libraries .

- Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) to predict binding affinity .

- ADMET Profiling : Assess solubility, metabolic stability, and toxicity via in vitro models (e.g., Caco-2 permeability assays) .

What are common pitfalls in optimizing synthetic yield?

Q. Advanced Research Focus

- Byproduct Formation : Monitor intermediates via LC-MS to detect side reactions (e.g., over-oxidation of the oxolane ring) .

- Solvent Compatibility : Polar aprotic solvents (DMF, acetonitrile) may improve solubility but risk decomposition under prolonged heating .

- Catalyst Poisoning : Trace impurities (e.g., sulfur-containing residues) can deactivate Pd catalysts; pre-purify starting materials via column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.